molecular formula C26H29N3O3 B1247771 stephacidin A

stephacidin A

Cat. No. B1247771
M. Wt: 431.5 g/mol
InChI Key: YCWBTRJVYADFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

stephacidin A is a natural product found in Aspergillus, Aspergillus ochraceus, and Aspergillus taichungensis with data available.

Scientific Research Applications

Antitumor Activities

Stephacidin A, along with its structurally related compound Stephacidin B, is primarily recognized for its antitumor activities. Derived from Aspergillus ochraceus, these alkaloids have shown notable in vitro cytotoxicity against various human tumor cell lines. Stephacidin B is particularly potent and selective against prostate testosterone-dependent LNCaP cells, indicating its potential in cancer treatment (Qian-Cutrone et al., 2002).

Biosynthesis Insights

Research on this compound has also provided significant insights into fungal biosynthesis. Genome-based studies have characterized the enzymatic steps involved in the assembly of Stephacidin and its related compounds, illuminating the genetic and biochemical pathways leading to their unique structures (Ding et al., 2010).

Synthetic Approaches

Synthetic chemistry has made considerable advances in replicating the complex structure of this compound. These efforts have not only aided in understanding its natural biosynthesis but have also opened avenues for the creation of analogs and derivatives, potentially useful for medicinal applications (Mukai et al., 2018).

Antiproliferative Properties

The compound's antiproliferative properties, especially in relation to cancer, have been a key focus. Research indicates a significant potential for this compound in the development of cancer therapeutics, supported by its ability to inhibit the growth of various human cancer cell lines (Baran et al., 2006).

Role in Fungal Metabolism

This compound plays a critical role in the metabolism of Aspergillus species. Studies involving isotopic synthesis and incorporation into other fungal metabolites have expanded our understanding of fungal secondary metabolite pathways (Finefield et al., 2011).

Structural and Stereochemical Diversity

Investigations into this compound have also shed light on the structural and stereochemical diversity of prenylated indole alkaloids. These studies contribute to a broader understanding of the chemical diversity found in natural products (Klas et al., 2018).

properties

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

9,9,16,16-tetramethyl-8-oxa-14,23,25-triazaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-3(15),4(13),5,7(12),10-pentaene-24,26-dione

InChI

InChI=1S/C26H29N3O3/c1-23(2)10-8-15-17(32-23)7-6-14-16-12-26-18(24(3,4)20(16)27-19(14)15)13-25(21(30)28-26)9-5-11-29(25)22(26)31/h6-8,10,18,27H,5,9,11-13H2,1-4H3,(H,28,30)

InChI Key

YCWBTRJVYADFLQ-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC4=C3CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC4=C3CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)C

synonyms

stephacidin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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